molecular formula C9H15ClN2O2 B14866628 9-Oxo-3-azabicyclo[3.3.1]nonane-1-carbonitrile Hydrate HCl

9-Oxo-3-azabicyclo[3.3.1]nonane-1-carbonitrile Hydrate HCl

Cat. No.: B14866628
M. Wt: 218.68 g/mol
InChI Key: VQBPOZSTLNJECO-UHFFFAOYSA-N
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Description

9-oxo-3-azabicyclo[331]nonane-1-carbonitrile;hydrate;hydrochloride is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-oxo-3-azabicyclo[3.3.1]nonane-1-carbonitrile typically involves a multi-step process. One common method includes the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction . This method has been shown to produce the desired compound in good yields, up to 83%.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-oxo-3-azabicyclo[3.3.1]nonane-1-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

9-oxo-3-azabicyclo[3.3.1]nonane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-oxo-3-azabicyclo[3.3.1]nonane-1-carbonitrile involves its interaction with various molecular targets. The compound can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to carbonyl compounds . The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-oxo-3-azabicyclo[3.3.1]nonane-1-carbonitrile is unique due to its specific bicyclic structure and the presence of a nitrile group. This structural feature provides distinct reactivity and potential for various applications compared to other similar compounds.

Properties

Molecular Formula

C9H15ClN2O2

Molecular Weight

218.68 g/mol

IUPAC Name

9-oxo-3-azabicyclo[3.3.1]nonane-1-carbonitrile;hydrate;hydrochloride

InChI

InChI=1S/C9H12N2O.ClH.H2O/c10-5-9-3-1-2-7(8(9)12)4-11-6-9;;/h7,11H,1-4,6H2;1H;1H2

InChI Key

VQBPOZSTLNJECO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC(C1)(C2=O)C#N.O.Cl

Origin of Product

United States

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